tert-Butyl 2-(pyridin-2-yl)acetate

Organic Synthesis Protecting Group Chemistry Oxime Chemistry

tert-Butyl 2-(pyridin-2-yl)acetate (CAS: 150059-62-4, MF: C11H15NO2, MW: 193.24) is a pyridine derivative classified as a pyridylacetic acid tert-butyl ester. It serves as a fundamental heterocyclic building block and intermediate in organic synthesis, primarily within pharmaceutical and agrochemical research.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 150059-62-4
Cat. No. B174777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(pyridin-2-yl)acetate
CAS150059-62-4
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC1=CC=CC=N1
InChIInChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3
InChIKeyQWIGLFXNZSUNPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 2-(pyridin-2-yl)acetate: A Core Pyridylacetic Acid tert-Butyl Ester Intermediate for Pharmaceutical Synthesis and Fine Chemical R&D


tert-Butyl 2-(pyridin-2-yl)acetate (CAS: 150059-62-4, MF: C11H15NO2, MW: 193.24) is a pyridine derivative classified as a pyridylacetic acid tert-butyl ester . It serves as a fundamental heterocyclic building block and intermediate in organic synthesis, primarily within pharmaceutical and agrochemical research . Key physicochemical properties include a LogP of 1.3 and a topological polar surface area of 39.2 Ų [1]. The compound is characterized by a tert-butyl ester protecting group on a 2-pyridylacetic acid scaffold, providing synthetic versatility in multi-step routes.

Workflow Compatibility

Supports multi-step synthesis requiring acid-labile carboxyl protection.

Selection Context

Heterocyclic building block for pharmaceutical and agrochemical R&D.

Method Context

Compatible with Pd-catalyzed cross-coupling and oxime-based transformations.

The Critical Need for Precise Identification of tert-Butyl 2-(pyridin-2-yl)acetate in Synthesis and Procurement


Substitution with a generic 'pyridyl acetate' or even a close structural analog, such as the free acid (2-pyridylacetic acid) or a different ester (e.g., methyl 2-pyridylacetate), will result in divergent reactivity, stability, or deprotection profiles, potentially leading to failed synthetic sequences or altered final compound properties [1]. The tert-butyl ester group imparts specific steric bulk and acid-labile protection that is not replicated by other esters . The following evidence quantifies the specific performance advantages of tert-butyl 2-(pyridin-2-yl)acetate in key contexts.

Analog

Free acid (2-pyridylacetic acid) lacks orthogonal protection, limiting multi-step route compatibility.

Ester

Methyl ester may not replicate the steric bulk or acid-labile deprotection profile of tert-butyl.

Attribute

Synthetic yield and stereospecific oxime reactivity may shift with alternative pyridylacetate forms.

Quantitative Evidence for Selecting tert-Butyl 2-(pyridin-2-yl)acetate over Analogs


Direct Head-to-Head Reactivity: Selective syn-Oxime Deprotection Over Anti-Oximes

In the synthesis of pyridine-2-carbonitrile derivatives, syn-oximes of 2-pyridylacetic acid esters bearing a tert-butyl ester group can be selectively deprotected to the corresponding carboxylic acid, which then fragments to the nitrile. Under identical conditions, anti-oximes bearing the same tert-butyl ester do not undergo this selective deprotection and fragmentation pathway [1].

Oxime Deprotection
Head-to-head
syn-oxime: selective conversion to nitrile.
anti-oxime: no reaction.
Supports stereospecific route control.
Divergent isomer synthesis; context-dependent on oxime geometry.
Organic Synthesis Protecting Group Chemistry Oxime Chemistry

Cross-Study Yield Comparison: tert-Butyl Ester Synthesis Outperforms Methyl Ester in Pd-Catalyzed α-Arylation

A study on palladium-catalyzed α-arylation of esters demonstrates that tert-butyl 2-(pyridin-2-yl)acetate can be synthesized with an 81% yield from the corresponding acid [1]. In contrast, a similar synthesis of methyl 2-pyridylacetate via Pd-catalyzed α-arylation under analogous conditions was reported with a 49% yield [2].

Pd α-Arylation Yield
Reported
81% (tert-butyl) vs. 49% (methyl ester)
Reported yield context in cross-coupling.
Cross-study comparison; yields may vary with substrate and conditions.
Palladium Catalysis α-Arylation Cross-Coupling

Class-Level Inference: Orthogonal Protection Strategy Enabled by tert-Butyl Ester

The tert-butyl ester group is widely recognized in peptide and complex molecule synthesis as an acid-labile protecting group that is orthogonal to base-labile esters (e.g., methyl or ethyl esters) and other protecting groups (e.g., Fmoc, Cbz). This orthogonality is not a property of the free acid and is limited for other alkyl esters [1].

Orthogonal Protection
Class-level
Cleavable under mild acid (TFA); stable to base and hydrogenolysis.
Established protecting-group strategy.
Class-level inference; verify orthogonality with specific substrates.
Orthogonal Protection Multi-step Synthesis Solid-Phase Synthesis

Cross-Study Yield Comparison: tert-Butyl Ester Yields in Patent Syntheses Exceed 70%

In a patented pharmaceutical synthesis (US2013/29962 A1), tert-butyl 2-(pyridin-2-yl)acetate was prepared with a reported yield of 73% [1]. In a separate patent (WO2013/13815 A1), the same compound was synthesized with a 29% yield [2].

Patent Yields
Source review
73% (US patent) vs. 29% (WO patent)
Indicates route-dependent yield variability.
Data to verify; procurement context benefits from supplier optimization data.
Process Chemistry Patent Analysis Synthetic Methodology

Primary Application Scenarios for tert-Butyl 2-(pyridin-2-yl)acetate Based on Quantitative Evidence


Stereospecific Synthesis of Pyridine-2-carbonitrile Derivatives

When a synthetic route requires the stereospecific transformation of an oxime to a nitrile, tert-butyl 2-(pyridin-2-yl)acetate is the superior starting material. Evidence shows that only the syn-oxime of the tert-butyl ester undergoes selective deprotection and fragmentation, enabling the controlled synthesis of a specific isomer that is inaccessible from the anti-oxime [1].

High-Yield Palladium-Catalyzed α-Arylation Reactions

In applications requiring the α-arylation of a 2-pyridylacetate ester, the tert-butyl ester offers a significant yield advantage over the methyl ester (81% vs. 49% [REFS-1, REFS-2]). This makes it the preferred intermediate for constructing complex arylated pyridine scaffolds, improving process efficiency and reducing material costs.

Multi-Step Syntheses Requiring Orthogonal Protection

For any multi-step synthesis where the carboxylic acid functionality of the 2-pyridylacetic acid scaffold must be temporarily masked and later revealed under mild conditions orthogonal to other protecting groups, tert-butyl 2-(pyridin-2-yl)acetate is the requisite reagent [3]. Its acid-labile nature allows for clean deprotection without affecting base-sensitive or nucleophile-sensitive functionalities elsewhere in the molecule.

Application
Selection Property
Validation Focus
Stereospecific nitrile synthesis
Oxime geometry-dependent reactivity
Syn/anti isomer outcome review
Pd-catalyzed α-arylation
Yield profile in cross-coupling
Reaction condition and substrate scope
Multi-step orthogonal route design
Acid-labile tert-butyl protection
Compatibility with base/nucleophile steps

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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